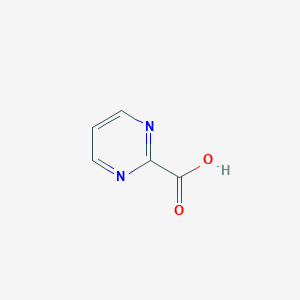

Pyrimidine-2-carboxylic acid

Übersicht

Beschreibung

2-Carboxy-Pyrimidine, also known as Pyrimidine-2-carboxylic acid, is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Carboxy-Pyrimidin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz umfasst die Reaktion von Cyanoacetohydrazid mit aromatischen Aldehyden und anderen Reagenzien in einer Mischung aus Wasser und Ethanol. Diese Methode ist effizient und umweltfreundlich und nutzt leicht verfügbare Ausgangsmaterialien und unbedenkliche Lösungsmittel .

Industrielle Produktionsverfahren: Die industrielle Produktion von 2-Carboxy-Pyrimidin beinhaltet typischerweise eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt .

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The compound undergoes pH-dependent decarboxylation in aqueous solutions:

Kinetic Parameters at 65°C

Studies show pseudo-first-order kinetics with rate constants influenced by acidity :

| pH | k (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 1.0 | 1.2×10⁻⁴ | 89.5 |

| 7.0 | 3.8×10⁻⁶ | 102.3 |

Mechanism :

Protonation of the carboxylate group facilitates CO₂ loss, forming pyrimidine. The reaction is acid-catalyzed, with a proposed transition state involving partial C–COOH bond cleavage .

Functional Group Transformations

The carboxylic acid moiety participates in diverse reactions:

Esterification :

Reacts with alcohols (e.g., methanol) under acidic conditions to form pyrimidine-2-carboxylates, useful in drug synthesis .

Amidation :

Couples with amines via carbodiimide-mediated reactions to produce pyrimidine-2-carboxamides, intermediates in antiviral agents .

Coordination Chemistry :

Acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes studied for catalytic applications .

Pharmaceutical Intermediates

- Antiviral Agents : Serves as a precursor for ribavirin analogs through nucleophilic substitutions at the C5 position .

- Kinase Inhibitors : Functionalized via Suzuki-Miyaura cross-coupling to introduce aryl groups at C4/C6 .

Agrochemicals

Degradation and Stability Studies

Hydrolytic Stability :

Stable in neutral aqueous solutions (t₁/₂ > 1 year at 25°C) but degrades rapidly under strongly acidic or alkaline conditions .

Wissenschaftliche Forschungsanwendungen

2-Carboxy-Pyrimidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es dient als synthetisches Zwischenprodukt bei der Herstellung komplexerer heterocyclischer Verbindungen.

Biologie: Es wird in der Untersuchung von Nukleinsäuren und deren Analoga verwendet, da es eine strukturelle Ähnlichkeit zu Nukleotiden aufweist.

Medizin: Die Forschung hat sein Potenzial als Baustein für antivirale, krebshemmende und entzündungshemmende Medikamente untersucht.

Industrie: Es wird bei der Synthese verschiedener Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Mechanismus, durch den 2-Carboxy-Pyrimidin seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. In der medizinischen Chemie kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen und so biologische Prozesse modulieren. Der genaue Mechanismus kann je nach spezifischer Anwendung und den beteiligten Derivaten variieren .

Wirkmechanismus

The mechanism by which 2-Carboxy-Pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved .

Vergleich Mit ähnlichen Verbindungen

2-Carboxy-Pyrimidin kann mit anderen Pyrimidinderivaten wie folgenden verglichen werden:

- Pyrimidin-2,4-dicarbonsäure

- Pyrimidin-2-carboxaldehyd

- Pyrimidin-4-carbonsäure

Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich aber in den funktionellen Gruppen, die an den Pyrimidinring gebunden sind. Die einzigartigen Eigenschaften von 2-Carboxy-Pyrimidin, wie seine spezifische Reaktivität und Löslichkeit, machen es für bestimmte Anwendungen einzigartig und wertvoll .

Zusammenfassend lässt sich sagen, dass 2-Carboxy-Pyrimidin eine vielseitige Verbindung mit einem erheblichen Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen ist. Seine einzigartigen chemischen Eigenschaften und Reaktivität machen es zu einem wertvollen Werkzeug für Forscher und Industrieexperten gleichermaßen.

Biologische Aktivität

Pyrimidine-2-carboxylic acid, also known as 2-carboxypyrimidine, is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 124.10 g/mol

- CAS Number : 31519-62-7

- Appearance : White to off-white powder

- Solubility : Soluble in ethanol, DMSO, and DMF .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing 2-aminopyrimidine derivatives with carboxylic acids.

- Condensation Reactions : Involving the reaction of pyrimidine derivatives with carbonyl compounds.

These methods are critical for producing derivatives that exhibit enhanced biological activities.

Biological Activities

This compound and its derivatives have been studied for a range of biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungi .

- Anticancer Properties : Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation. Notably, some compounds have been identified as potential inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

- Inflammatory Response Modulation :

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCHNZDUMIOWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901503 | |

| Record name | NoName_629 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-62-7 | |

| Record name | 2-Carboxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.